N-(4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)phenyl)acetamide
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Overview
Description
N-(4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)phenyl)acetamide is a compound that features a 1,2,4-triazole ring, which is known for its versatile chemical properties and potential biological activities
Mechanism of Action
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition can be beneficial in conditions such as breast cancer .
Mode of Action
The compound interacts with its target, the aromatase enzyme, through the nitrogen atoms of the 1,2,4-triazole ring . These atoms bind to the iron in the heme moiety of CYP-450, a component of the aromatase enzyme . Additionally, the phenyl moieties of the compound have a key interaction in the active site of the enzyme . The carbonyl group in the compound’s structure also plays a role due to its ability to form hydrogen bonds .
Biochemical Pathways
The compound’s interaction with the aromatase enzyme affects the biosynthesis of estrogens . By inhibiting this enzyme, the compound can reduce the production of estrogens, which can be beneficial in treating estrogen-dependent cancers .
Result of Action
The result of the compound’s action is the inhibition of the aromatase enzyme , leading to a reduction in the production of estrogens . This can have a therapeutic effect in conditions such as breast cancer, where the growth of cancer cells is stimulated by estrogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)phenyl)acetamide typically involves multiple steps, starting with the formation of the 1,2,4-triazole ring. This can be achieved through a copper-catalyzed click reaction between azides and alkynes . The azetidine ring is then introduced through a series of nucleophilic substitution reactions. The final step involves the acylation of the phenyl ring with acetic anhydride under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
N-(4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antifungal properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Azetidine derivatives: Compounds with the azetidine ring structure, which may have comparable chemical properties.
Uniqueness
N-(4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)phenyl)acetamide is unique due to the combination of the triazole and azetidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various research applications .
Properties
IUPAC Name |
N-[4-[3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-11(21)18-14-4-2-13(3-5-14)15(22)19-6-12(7-19)8-20-10-16-9-17-20/h2-5,9-10,12H,6-8H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMLQNBPHQOAFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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